

An In-depth Technical Guide to the Synthesis of Ethyl 5-hydroxynicotinate

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Compound of Interest

Compound Name: *Ethyl 5-hydroxynicotinate*

Cat. No.: *B186364*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to **Ethyl 5-hydroxynicotinate**, a valuable building block in pharmaceutical and chemical research. This document details the key starting materials, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for laboratory and development professionals.

Introduction

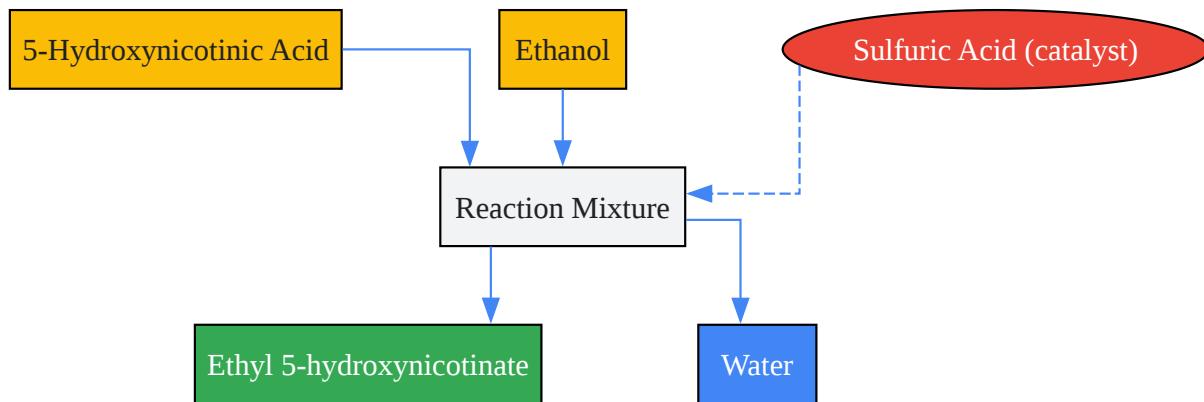
Ethyl 5-hydroxynicotinate, also known as 5-Hydroxypyridine-3-carboxylic acid ethyl ester, is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a functionalized pyridine ring, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A reliable and well-documented synthetic pathway is crucial for its consistent supply in research and development settings.

Primary Synthetic Pathway: Fischer Esterification of 5-Hydroxynicotinic Acid

The most direct and widely utilized method for the preparation of **Ethyl 5-hydroxynicotinate** is the Fischer esterification of 5-Hydroxynicotinic acid.^[1] This acid-catalyzed reaction involves the

treatment of the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Reaction Scheme



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Caption: Fischer Esterification of 5-Hydroxynicotinic Acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Ethyl 5-hydroxynicotinate** from 5-Hydroxynicotinic acid, based on a representative experimental protocol.^[1]

Parameter	Value
Starting Material	5-Hydroxynicotinic acid
Reagents	Absolute Ethanol, Sulfuric Acid
Reaction Time	7 hours
Reaction Temperature	Reflux
Product Yield	73%
Product Purity	Not specified, but isolated as a white powder
Molecular Formula	C ₈ H ₉ NO ₃ [2] [3]
Molecular Weight	167.16 g/mol [2] [3]

Detailed Experimental Protocol

The following protocol is adapted from a verified synthetic procedure.[\[1\]](#)

Materials:

- 5-Hydroxynicotinic acid (1.0 equiv)
- Absolute ethanol (9.5 equiv)
- Concentrated sulfuric acid (1.0 equiv)
- Ethyl acetate
- Sodium bicarbonate (saturated aqueous solution)
- Sodium sulfate (anhydrous)

Equipment:

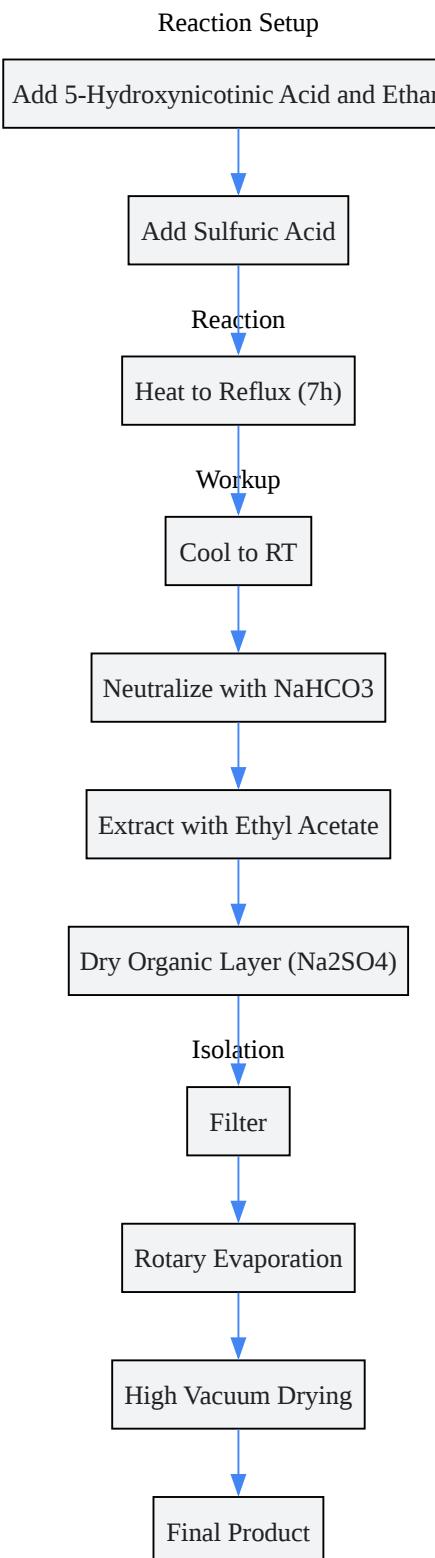
- Round-bottom flask
- Magnetic stirrer and stir bar

- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a single-necked recovery flask, add 5-Hydroxynicotinic acid.
- Add absolute ethanol to the flask, resulting in a white suspension.
- Carefully add concentrated sulfuric acid to the stirred suspension.
- Heat the reaction mixture to reflux and maintain for 7 hours.
- After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. A white solid may precipitate during this step.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (4 x 50 mL for a 5.01 g scale reaction).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent by rotary evaporation.
- Further dry the resulting solid under high vacuum to yield **Ethyl 5-hydroxynicotinate** as a white powder.

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **Ethyl 5-hydroxynicotinate**.

Conclusion

The synthesis of **Ethyl 5-hydroxynicotinate** from 5-Hydroxynicotinic acid via Fischer esterification is a robust and well-established method. The procedure offers a good yield and a straightforward workup, making it suitable for both small-scale research and larger-scale production. The availability of the starting material and the simplicity of the reaction conditions contribute to its practicality in various drug development and chemical synthesis endeavors.

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